molecular formula C46H64O6 B1262226 Hydroxychlorobactene glucoside

Hydroxychlorobactene glucoside

Cat. No.: B1262226
M. Wt: 713 g/mol
InChI Key: GYOAOIUWKMSJGW-SAGFKILGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxychlorobactene glucoside is a triterpenoid.

Scientific Research Applications

Biological Activities and Agricultural Applications

  • Defense and Attraction Mechanisms in Plants : Glucosinolates, including hydroxychlorobactene glucoside, play a crucial role in plant defense mechanisms. They act as defense compounds against herbivores and pathogens and serve as attractants for certain beneficial organisms. The breakdown products of glucosinolates, such as isothiocyanates, thiocyanates, and nitriles, have diverse biological activities (Halkier & Gershenzon, 2006).

  • Antibacterial Properties in Agriculture : this compound's hydrolysis products have demonstrated antibacterial effects against various plant pathogenic micro-organisms, providing potential applications in agricultural biocontrol (Aires et al., 2009).

  • Cancer Chemopreventive Attributes : These compounds have garnered significant attention due to their potential cancer chemopreventive attributes. The diverse glucosinolates present in numerous edible species are being explored for their therapeutic and prophylactic properties, especially as anti-cancer agents (Fahey, Zalcmann, & Talalay, 2001).

Industrial and Medicinal Applications

  • Biodegradable Surfactants : this compound derivatives like alkyl-glucosides and alkyl-polyglucosides are valuable as new-generation biodegradable surfactants with good emulsifying and wetting properties. They are used in the cosmetic and pharmaceutical industries, notably for their role in stimulating nasal absorption of various drugs (Ojha et al., 2013).

  • Antioxidant Properties : Glucosamine hydrochloride, a derivative, has been shown to protect erythrocytes against free radical-induced damage, indicating its potential as a pharmaceutical supplement to alleviate oxidative stress (Jamialahmadi et al., 2014).

  • Enhancing Flavor and Stability in Food Processing : The effects of high hydrostatic pressure on strawberry flavor compounds and the enzyme β-glucosidase, a related enzyme to those acting on glucosides, have been investigated to improve food flavor and stability during processing (Zabetakis et al., 2000).

  • Molecular Imaging in Cancer Detection : Glucosamine has been proposed as an agent with a safe profile to detect cancer using the chemical exchange saturation transfer (CEST) MRI technique. This development hints at the potential use of this compound derivatives in molecular imaging and the detection of metabolically active tumors (Rivlin & Navon, 2020).

  • Role in Dental Pain Management : D-glucosamine hydrochloride has been observed to have a significant pain relief effect in treating dental pain, suggesting its potential use in managing pulpalgia (Kaida et al., 2014).

Properties

Molecular Formula

C46H64O6

Molecular Weight

713 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,3,6-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C46H64O6/c1-32(17-11-12-18-33(2)20-15-24-36(5)26-29-40-38(7)28-27-37(6)39(40)8)19-13-21-34(3)22-14-23-35(4)25-16-30-46(9,10)52-45-44(50)43(49)42(48)41(31-47)51-45/h11-15,17-24,26-29,41-45,47-50H,16,25,30-31H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,29-26+,32-17+,33-18+,34-21+,35-23+,36-24+/t41-,42-,43+,44-,45+/m1/s1

InChI Key

GYOAOIUWKMSJGW-SAGFKILGSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC2C(C(C(C(O2)CO)O)O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxychlorobactene glucoside
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Hydroxychlorobactene glucoside
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Hydroxychlorobactene glucoside
Reactant of Route 4
Hydroxychlorobactene glucoside
Reactant of Route 5
Hydroxychlorobactene glucoside
Reactant of Route 6
Hydroxychlorobactene glucoside

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